2,3-dihydro-1H-indol-7-yl(phenyl)methanone
Overview
Description
“2,3-dihydro-1H-indol-7-yl(phenyl)methanone” is a compound that belongs to the class of indole derivatives . Indole derivatives are known for their diverse biological activities and clinical applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .
Scientific Research Applications
Antitumor Activity
A novel indole compound, I-387, structurally related to 2,3-dihydro-1H-indol-7-yl(phenyl)methanone, has demonstrated potent antitumor activity in preclinical models. This compound shows promise as an antitubulin agent and has been noted for its ability to avoid drug resistance mediated by P-glycoprotein. Moreover, it exhibited less neurotoxicity than vinca alkaloids in vivo studies (Ahn et al., 2011). Another study focusing on (3-(1H-indol-2-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone (I-387) reported its effective in vitro and in vivo antitumor activity, particularly for drug-resistant cancer management (Ahn et al., 2010).
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of I-387, a compound similar to this compound, were studied in various animal models, including mice, rats, dogs, monkeys, and humans. This research aids in understanding the stability and metabolic pathways of such compounds, which is crucial for drug development (Ahn et al., 2011).
Synthesis and Structural Insights
Research into the synthesis and structural analysis of similar compounds, such as phenyl(2-phenyl-2,3-dihydro-1H-perimidin-2-yl)methanone, provides insights into their chemical properties and potential applications in various fields, including pharmaceuticals (Anga et al., 2014).
In Vitro Activities
Furan-2-yl(phenyl)methanone derivatives, structurally related to the compound , were synthesized and screened for in vitro protein tyrosine kinase inhibitory activity. Some of these derivatives showed promising activity, which could be beneficial in the development of new therapeutic agents (Zheng et al., 2011).
Potential in Cancer Treatment
A related compound, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), was found to exhibit cytotoxicity in tumor cell lines and induce apoptosis in cancer cells. This suggests its potential as a promising anticancer therapeutic (Magalhães et al., 2013).
Applications in Synthesis and Catalysis
The synthesis and applications of aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone derivatives, structurally related to this compound, in electrochemistry and liquid crystal properties were explored, demonstrating the versatility of such compounds in different chemical contexts (Zhao et al., 2013).
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “2,3-dihydro-1H-indol-7-yl(phenyl)methanone”, being an indole derivative, could be a potential candidate for future research and development in the field of medicinal chemistry.
Mechanism of Action
Target of Action
7-Benzoylindoline, also known as Maybridge3_006965 or 2,3-dihydro-1H-indol-7-yl(phenyl)methanone, has been found to exhibit antiviral activity against Coxsackievirus B3 . The primary target of this compound is the virus itself, specifically the virus capsid made of VP1–VP4 proteins .
Mode of Action
The compound interacts with the virus capsid, causing a conformational reorganization that interferes with the binding of the virus to the cell surface . This prevents the virus from penetrating into the cell, thereby inhibiting viral replication .
Biochemical Pathways
It is known that the compound is synthesized using a sequence of three reactions: n-acylation, sulfochlorination, and sulfonamidation
Result of Action
The result of 7-Benzoylindoline’s action is a medium level of activity against Coxsackievirus B3 . Its antiviral potential is exerted upon prophylactic application when added to cell culture before infection with the virus .
Properties
IUPAC Name |
2,3-dihydro-1H-indol-7-yl(phenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-15(12-5-2-1-3-6-12)13-8-4-7-11-9-10-16-14(11)13/h1-8,16H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOVZJBWXVZVLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372438 | |
Record name | 2,3-dihydro-1H-indol-7-yl(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33244-57-4 | |
Record name | 2,3-dihydro-1H-indol-7-yl(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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